molecular formula C7H11N3O B166351 N,1,3-trimethyl-1H-pyrazole-5-carboxamide CAS No. 136679-01-1

N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B166351
CAS No.: 136679-01-1
M. Wt: 153.18 g/mol
InChI Key: JPWDDOVHXQWGKK-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with an appropriate carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including N,1,3-trimethyl-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. For instance, compounds derived from pyrazole structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H460Not specified

These compounds often act by inhibiting specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2. The unique structure of this compound contributes to its binding affinity with these targets.

Anti-inflammatory Properties

Pyrazole derivatives are also explored for their anti-inflammatory effects. Studies have indicated that certain compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Agricultural Applications

Fungicidal Activity

This compound has been investigated for its fungicidal properties. Research indicates that it can inhibit the growth of various fungal pathogens:

PathogenActivityReference
Fusarium spp.Competitive antifungal activity compared to cycloheximide
Various crop pathogensEffective in field trials for crop protection

The compound's mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

Material Science Applications

Coordination Complexes

The synthesis of coordination complexes involving this compound has been explored for their potential in bio-inorganic chemistry. These complexes may exhibit unique properties beneficial for catalysis or as sensors:

Complex TypeProperties
Mononuclear and dinuclear complexesRevealed promising antifungal activities and low genotoxicity

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1,3-trimethyl-1H-pyrazole-5-carboxamide include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, it presents relevant data tables and case studies to illustrate its potential applications in medicine and biology.

Chemical Structure and Properties

This compound has a molecular formula of C7H10N4O and a molecular weight of approximately 166.18 g/mol. The compound features a pyrazole ring structure with three methyl groups and a carboxamide functional group, contributing to its unique chemical properties and reactivity .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Candida albicans20

The compound's efficacy against these pathogens suggests its potential as a therapeutic agent in treating infections.

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine Inhibition (%) at 10 µM Standard Drug Reference
TNF-α61Dexamethasone (76%)
IL-676Dexamethasone (86%)

These results indicate that the compound may serve as a potential candidate for treating inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF712.50Induction of apoptosis
A54926Cell cycle arrest at G1 phase
HepG249.85DNA binding interaction

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions involved in various signaling pathways:

  • Enzyme Inhibition : The compound has been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .
  • Cell Signaling Modulation : It may influence pathways such as MAPK/ERK, essential for cell proliferation and differentiation .

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the anticancer effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of 26 µM, demonstrating significant inhibition of cell growth through apoptosis induction .

Case Study 2: Anti-inflammatory Properties

In a comparative study on anti-inflammatory agents, this compound showed comparable efficacy to standard drugs like dexamethasone in inhibiting TNF-α and IL-6 production .

Properties

IUPAC Name

N,2,5-trimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)10(3)9-5/h4H,1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDDOVHXQWGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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